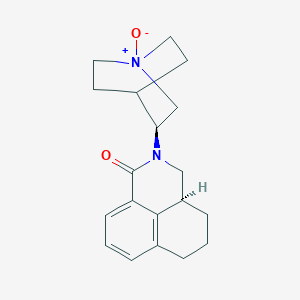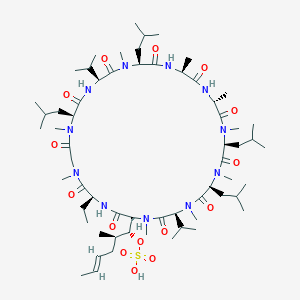
N-Amino-11-azaartémisinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one is a derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. Artemisinin and its derivatives are well-known for their potent antimalarial properties. (1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one has been developed to enhance the stability and biological activity of artemisinin by modifying its structure to include an amino group and an aza group.
Applications De Recherche Scientifique
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of N-Amino-11-azaartemisinin are cancer cells, specifically the KB and HepG2 cell lines . The compound interacts with these cells, causing cytotoxic effects that inhibit their growth and proliferation .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) in a way that leads to their destruction . This is likely due to the compound’s ability to induce cytotoxic effects, which can lead to cell death .
Biochemical Pathways
Given its cytotoxic effects on cancer cells, it can be inferred that the compound likely affects pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of N-Amino-11-azaartemisinin have been studied in mice . The compound has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int = 576.9, CL tot = 75.0 ml/min/kg), although its bioavailability is lower (F = 14%) .
Result of Action
The result of N-Amino-11-azaartemisinin’s action is the inhibition of cancer cell growth and proliferation . The compound has shown good cytotoxic activity against two human cancer cell lines, KB and HepG2, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .
Analyse Biochimique
Biochemical Properties
N-Amino-11-azaartemisinin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the 1,2,3-triazole moiety present in N-Amino-11-azaartemisinin . This moiety is a basic aromatic heterocycle that finds use as a bioisostere in medicinal chemistry . It is characterized by several bioactivities, such as antimicrobial, antiviral, and antitumor .
Cellular Effects
N-Amino-11-azaartemisinin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, N-Amino-11-azaartemisinin has displayed good cytotoxic activity against two human cancer cell lines, KB and HepG2 .
Molecular Mechanism
The mechanism of action of N-Amino-11-azaartemisinin is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Amino-11-azaartemisinin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that N-Amino-11-azaartemisinin derivatives have shown a better activity profile than that of artemisinin .
Dosage Effects in Animal Models
The effects of N-Amino-11-azaartemisinin vary with different dosages in animal models
Metabolic Pathways
It is known that artemisinin and its derivatives are metabolized or hydrolyzed in vivo to dihydroartemisinin (DHA) that itself undergoes facile decomposition in vivo . None of the N-Amino-11-azaartemisinin derivatives can provide DHA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one typically involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures. The reaction mixture is stirred for an hour, followed by extraction with chloroform and purification using silica gel chromatography. The yield of (1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one is approximately 70% .
Industrial Production Methods
Industrial production of (1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for extraction and purification helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one with modified functional groups, which can exhibit different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: The parent compound known for its antimalarial activity.
Dihydroartemisinin: A more potent derivative of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin.
Uniqueness
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one is unique due to its enhanced stability and modified structure, which allows for improved biological activity compared to its parent compound, artemisinin.
Propriétés
IUPAC Name |
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLWYWNQUROTR-FJAJAOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)





